Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring. It has a molecular formula of C13H15F3N2O2 and a molecular weight of 288.27 g/mol
Preparation Methods
The synthesis of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the piperazine ring .
Chemical Reactions Analysis
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and cancer.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or modulate neurotransmitter receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzylpiperazine: This compound lacks the trifluoromethyl group and has different pharmacological properties.
3-(Trifluoromethyl)piperazine: This compound lacks the benzyl group and exhibits different chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15F3N2O2 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
benzyl 3-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI Key |
STXURQFQMWACFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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